molecular formula C23H30N2O6S B2998608 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 921993-21-7

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2998608
CAS No.: 921993-21-7
M. Wt: 462.56
InChI Key: KOUGIPVCQXJQIU-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide is a structurally complex molecule featuring a benzooxazepine core fused with a sulfonamide group. The compound’s key structural elements include:

  • A tetrahydrobenzo[b][1,4]oxazepin-4-one scaffold with 3,3-dimethyl and 5-isobutyl substituents.
  • An 8-position sulfonamide linkage to a 2,4-dimethoxybenzenesulfonyl group.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6S/c1-15(2)13-25-18-9-7-16(11-19(18)31-14-23(3,4)22(25)26)24-32(27,28)21-10-8-17(29-5)12-20(21)30-6/h7-12,15,24H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUGIPVCQXJQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound has the following chemical properties:

  • Molecular Formula : C25H32N2O4S
  • Molecular Weight : 456.6 g/mol
  • IUPAC Name : N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

These properties suggest a complex structure that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Specifically, it has shown activity against Mycobacterium species, though not as potent as standard treatments such as streptomycin and isoniazid. In comparative studies, the compound demonstrated a moderate effect on bacterial growth inhibition .

The proposed mechanism of action for this compound involves interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways. The presence of the sulfonamide group suggests potential interactions with folate synthesis pathways in bacteria .

Structure-Activity Relationship (SAR)

The unique structural components of this compound contribute to its biological activity. The incorporation of isobutyl and dimethoxy groups enhances lipophilicity and potentially improves bioavailability and cellular uptake .

Study 1: Antimycobacterial Activity

A study evaluating the antimycobacterial activity of various derivatives of the compound found that while all tested compounds exhibited some level of activity against Mycobacterium tuberculosis, the specific derivative containing the tetrahydrobenzo[b][1,4]oxazepin structure showed the highest efficacy .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results indicated that it induced apoptosis in cancer cells via mitochondrial pathways. The study highlighted the potential for developing this compound as an anticancer agent .

Summary of Findings

Study Focus Findings
Antimycobacterial ActivityModerate activity against Mycobacterium species; less potent than standards
CytotoxicityInduced apoptosis in human cancer cell lines
Mechanism of ActionInhibition of cell wall synthesis and metabolic pathways

Future Research Directions

Further research is warranted to explore:

  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Combination Therapies : Investigating synergistic effects with existing antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related molecules are best analyzed through NMR profiling and lumping strategy-based modeling (Table 1).

Table 1: Key Comparative Properties of Target Compound and Analogs

Property Target Compound Compound 1 (Rapa analog) Compound 7 (Rapa analog) Surrogate Lumped Group
Core Structure Benzooxazepine-sulfonamide Macrolide (Rapamycin-like) Macrolide (Rapamycin-like) Benzoheterocyclic sulfonamides
Substituent Variability Isobutyl, dimethyl, dimethoxy Methoxy, hydroxy groups Methoxy, hydroxy groups Variable alkyl/aryl groups
NMR Shift Regions Regions A (39–44 ppm)↑, B (29–36 ppm)↓ Regions A↓, B↑ Regions A↓, B↑ N/A
Reactivity (Lumping) High specificity Moderate Moderate Generalized reactivity

Key Findings:

NMR Analysis: The target compound exhibits elevated chemical shifts in region A (39–44 ppm) compared to Compounds 1 and 7, attributed to the electron-withdrawing sulfonamide group and steric effects of the isobutyl substituent. Conversely, region B (29–36 ppm) shows reduced shifts, likely due to diminished ring strain versus macrolide analogs .

Lumping Strategy Implications :

  • The compound’s structural complexity limits its inclusion in lumped surrogate models (e.g., Table 3 vs. Table 4 in ). Its unique substituents deviate from the "generalized reactivity" assumption applied to simpler benzoheterocyclic sulfonamides, necessitating individualized kinetic studies .

Functional Comparisons: Unlike macrolide analogs (Compounds 1 and 7), the target lacks a lactone ring, reducing susceptibility to hydrolytic degradation. However, the dimethoxybenzenesulfonamide moiety may enhance solubility relative to non-sulfonamide benzooxazepines.

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